[(3-Chlorophenyl)methyl]boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron chemistry, a dynamic field within organic chemistry, focuses on the study of organoboron compounds—organic molecules featuring a carbon-boron bond. These compounds have become indispensable tools in modern organic synthesis due to their remarkable versatility, stability, and low toxicity compared to many other organometallic reagents. nih.gov The unique electronic properties of the boron atom allow these compounds to participate in a vast array of chemical transformations, most notably the formation of new carbon-carbon bonds.
The significance of organoboron compounds surged with the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.gov This reaction, which joins an organoboron compound with an organic halide, has become a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comchemicalbook.com Beyond cross-coupling, organoboron compounds are key intermediates in reactions such as hydroboration, which allows for the stereospecific and regioselective addition of a boron-hydrogen bond across a double or triple bond. nih.gov The resulting organoboranes can be further transformed into a variety of functional groups, including alcohols, amines, and carbonyls. orgsyn.org Their utility continues to expand with the discovery of new reactions and applications, solidifying their central role in the synthesis of complex organic molecules. researchgate.net
Overview of Boronic Acids as Versatile Synthetic Intermediates
Among the diverse classes of organoboron compounds, boronic acids (R-B(OH)₂) and their esters are the most widely utilized. nih.govnih.gov First synthesized in 1860, these compounds are generally stable, often crystalline solids that are easier to handle and purify than many other organometallic reagents. nih.gov Their stability to air and moisture, coupled with their generally low toxicity, makes them highly attractive for a broad range of synthetic applications. nih.gov
Boronic acids are exceptionally versatile intermediates, primarily serving as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. nih.gov However, their utility extends far beyond this single application. They are employed in a variety of other significant transformations, including:
Chan-Lam Coupling: The formation of carbon-heteroatom bonds (C-N and C-O) by coupling boronic acids with amines or alcohols. thieme-connect.com
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde to form α-amino acids.
Conjugate Addition Reactions: The addition of the organic group from a boronic acid to an α,β-unsaturated carbonyl compound. chemicalbook.comsigmaaldrich.com
Catalysis: Boronic acids themselves can act as catalysts in various organic reactions.
This broad reactivity profile allows synthetic chemists to use boronic acids as key building blocks for constructing a wide array of complex organic structures. nih.gov
Specific Context of Arylmethylboronic Acids, with Focus on [(3-Chlorophenyl)methyl]boronic Acid
Arylmethylboronic acids, also known as benzylboronic acids, are a specific subclass of boronic acids characterized by a methylene (B1212753) (-CH₂-) group separating the aromatic ring from the boronic acid moiety. This structural feature distinguishes them from arylboronic acids, where the boron atom is directly attached to the aromatic ring. This compound is a prime example of this class, featuring a 3-chlorophenyl group attached to the methylboronic acid core.
While structurally similar to their arylboronic acid cousins, benzylboronic acids exhibit distinct chemical properties and synthetic challenges. A key issue is their propensity for protodeboronation—the cleavage of the C-B bond by a proton source—which makes them significantly less stable than arylboronic acids. nih.govthieme-connect.comrsc.org This instability has historically limited their widespread use and commercial availability. thieme-connect.com Consequently, they are often prepared and used in situ or, more commonly, synthesized and isolated as their more stable ester derivatives, such as pinacol (B44631) boronates. nih.govrsc.org The presence of the chlorine atom on the phenyl ring in this compound modifies its electronic properties, influencing its reactivity in subsequent coupling reactions.
Research Landscape and Academic Relevance of this compound
The academic relevance of this compound is intrinsically linked to the broader research landscape of substituted benzylboronic acids. Due to their inherent instability, a significant area of research has focused on developing novel and efficient methods for their synthesis. thieme-connect.com Traditional methods often require stoichiometric organometallic reagents, but modern approaches have provided milder and more versatile alternatives. thieme-connect.com
Recent advancements in the synthesis of benzylboronates include:
Photochemical Homologation: This method involves the reaction of boronic acids with N-tosylhydrazones under photochemical conditions. The mildness of this approach helps to circumvent the issue of protodeboronation, allowing for the successful synthesis of various substituted benzylboronates. researchgate.netnih.govrsc.org
Palladium-Catalyzed Homologation: This strategy provides access to benzylboronic esters from a wide pool of commercially available arylboronic acids, offering a divergent pathway to a variety of benzylic compounds. thieme-connect.com
The research interest in compounds like this compound stems from their utility as versatile intermediates for accessing complex molecules. Once formed, these benzylboronic esters serve as a common precursor for a range of transformations. thieme-connect.com They can participate in Suzuki-Miyaura reactions to form diarylmethanes, Chan-Lam couplings to generate benzyl (B1604629) ethers and benzyl amines, and can be oxidized to produce benzyl alcohols. thieme-connect.com This synthetic platform allows for the diversity-oriented synthesis of molecules containing a benzylic C-X bond, making this compound and its analogues valuable tools in medicinal chemistry and materials science. thieme-connect.com
Properties
CAS No. |
1350512-06-9 |
|---|---|
Molecular Formula |
C7H8BClO2 |
Molecular Weight |
170.40 g/mol |
IUPAC Name |
(3-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 |
InChI Key |
BSHSQFJVCZDZPG-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC(=CC=C1)Cl)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Principles of 3 Chlorophenyl Methyl Boronic Acid in Catalytic Transformations
Suzuki-Miyaura Cross-Coupling Reactions of Arylmethylboronic Acids
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl compounds, styrenes, and conjugated systems. musechem.comlibretexts.org This palladium-catalyzed cross-coupling reaction involves an organoboron compound, such as an arylmethylboronic acid, and an organic halide or triflate. musechem.comlibretexts.org The reaction is valued for the stability, low toxicity, and commercial availability of the boronic acid reagents. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. musechem.com A typical protocol involves a palladium(0) source, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and substrate scope.
Palladium Catalysts : A variety of palladium sources can be used, ranging from simple salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) to preformed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Modern protocols often employ highly active and air-stable precatalysts that simplify handling. researchgate.netnih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages like easy separation and potential for recycling, and can facilitate ligand-free couplings in aqueous media. nih.gov
Bases : A base is crucial for the reaction, as it activates the boronic acid for the key transmetalation step. youtube.comyoutube.com Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., CsOH). The choice of base can affect reaction rates and compatibility with sensitive functional groups. nih.gov
Solvents : The reaction is typically carried out in organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). musechem.com Aqueous solvent mixtures are also common, as water can play a role in the catalytic cycle. nih.gov
Below is a table summarizing typical conditions for palladium-catalyzed Suzuki-Miyaura couplings.
| Component | Examples | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C, N-Heterocyclic Carbene (NHC)-Pd complexes researchgate.net | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity |
| Base | K₂CO₃, K₃PO₄, CsOH, Na₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species |
| Solvent | Toluene, THF, DMF, Aqueous mixtures | Solubilizes reactants and influences reaction kinetics |
| Coupling Partner | Aryl bromides, aryl chlorides, aryl triflates | Provides the electrophilic carbon for the new C-C bond |
Alternative Transition Metal Catalysis in Suzuki-Miyaura Reactions
While palladium is the most established catalyst, concerns about its cost and toxicity have driven research into alternatives. nih.gov Several other transition metals have been shown to catalyze Suzuki-Miyaura-type couplings.
Nickel : Nickel complexes, often used in combination with photoredox catalysts, are effective for C(sp²)-C(sp³) cross-coupling reactions involving alkylboron compounds. nih.gov Nickel(II) catalysts like NiCl₂(dppp) have also been used for coupling aryl sulfamates with arylboronic acids. researchgate.net
Copper : Copper-catalyzed reactions provide another avenue for C-C bond formation. kashanu.ac.ir For instance, copper(I) has been used to facilitate the thiocyanation of aryl boronic acids. nih.gov
Iron : Iron is an attractive alternative due to its low cost and low toxicity. Iron-catalyzed direct arylation of N-heteroarenes with arylboronic acids has been demonstrated, proceeding through a radical mechanism. scholaris.ca
Gold : Gold(III) complexes have been shown to undergo palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids to form new organogold compounds, highlighting the reaction's versatility in forming metal-carbon bonds. rsc.orgnih.gov
Some reactions can even proceed under transition-metal-free conditions, utilizing an organic sulfide (B99878) catalyst to activate both the halide and the boronic acid. nih.govresearchgate.net
Ligand Design and Optimization for Enhanced Reactivity and Selectivity
The ligand coordinated to the palladium center plays a critical role in the Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. musechem.com The design of new ligands has been essential for expanding the reaction's scope to include more challenging substrates, such as sterically hindered aryl chlorides. researchgate.netresearchgate.net
Phosphine (B1218219) Ligands : Bulky, electron-rich phosphine ligands are highly effective. Ligands like SPhos and XPhos are often employed for difficult couplings, including those involving nitrogen-rich heterocycles. nih.gov Chiral phosphine ligands have been developed for asymmetric Suzuki-Miyaura reactions to produce axially chiral biaryl compounds. researchgate.net
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium. These NHC-Pd complexes show high catalytic activity, even for challenging substrates like aryl sulfamates, and can operate under phosphine-free conditions. researchgate.net
Ligand-Free Protocols : In some cases, the reaction can be performed without an added ligand, particularly with highly active palladium sources like Pd/C or palladium nanoparticles. nih.govresearchgate.net In these systems, the solvent or other species in the reaction mixture may play a coordinating role.
The optimization of the ligand is crucial for achieving high yields and selectivity, especially when dealing with substrates that possess multiple reactive sites or are prone to side reactions. researchgate.net
Detailed Mechanistic Pathways in Catalytic Cycles (e.g., Transmetalation, Oxidative Addition, Reductive Elimination)
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.org
Oxidative Addition : The cycle begins with a coordinatively unsaturated palladium(0) complex, which reacts with the organic halide (Ar-X) in an oxidative addition step. This forms a palladium(II) intermediate (Ar-Pd-X). musechem.comlibretexts.org
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. rsc.org The boronic acid, [(3-ClC₆H₄)CH₂]B(OH)₂, is first activated by a base (e.g., OH⁻) to form a more nucleophilic boronate species, {[(3-ClC₆H₄)CH₂]B(OH)₃}⁻. youtube.comnih.gov This boronate then reacts with the Ar-Pd-X complex. The halide or other ligand on the palladium is replaced by the (3-chlorophenyl)methyl group, resulting in a diorganopalladium(II) intermediate, Ar-Pd-CH₂C₆H₄Cl. nih.govrsc.org The precise mechanism of transmetalation can be complex and is a subject of ongoing study. nih.govresearchgate.net
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. libretexts.org The two organic groups (Ar and the (3-chlorophenyl)methyl group) couple to form the final product, Ar-CH₂C₆H₄Cl. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. musechem.comyoutube.com
Other Cross-Coupling and Radical-Mediated Reactions
Beyond the Suzuki-Miyaura reaction, arylmethylboronic acids can participate in a range of other catalytic transformations, including those that proceed through radical intermediates.
Photoredox-Catalyzed Cross-Coupling Involving Arylmethylboronic Acid Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. researchgate.net In a dual catalytic system, a photocatalyst (often an iridium or ruthenium complex) absorbs light and initiates a single-electron transfer (SET) process. This can be combined with another catalyst, such as nickel, to achieve cross-coupling reactions. nih.gov
For arylmethylboronic acid derivatives, this approach enables the construction of C(sp²)-C(sp³) bonds. The alkyl boronic ester or acid can be activated to generate an alkyl radical. nih.gov This radical then engages in a nickel-catalyzed cycle to couple with an aryl halide. This metallaphotoredox strategy is notable for its high functional group tolerance and its ability to be used in the late-stage modification of complex molecules. nih.govyoutube.com The mechanism involves the photocatalyst generating the active Ni(I) species, which then participates in the cross-coupling cycle. nih.gov
Lewis Base-Catalyzed Activation and Transformations (e.g., Giese-Type Addition)
The reactivity of boronic acids and esters in radical reactions can be significantly enhanced through catalysis by Lewis bases. The formation of a Lewis acid-base adduct, or ate-complex, increases the electron density at the boron center, making the organic substituent more susceptible to oxidation and subsequent radical generation. This principle is effectively applied in Giese-type addition reactions, where a carbon-centered radical adds to an electron-deficient olefin.
In a typical system, a dual catalytic approach is employed, combining a photoredox catalyst with a Lewis base catalyst such as quinuclidin-3-ol. The Lewis base coordinates to the [(3-Chlorophenyl)methyl]boronic acid or its ester, forming the redox-active complex. Under visible light irradiation, the excited photocatalyst oxidizes this complex to generate the (3-chlorophenyl)methyl radical. This radical then adds to an electron-deficient alkene (e.g., an acrylate (B77674) or vinyl ketone). The resulting radical intermediate is subsequently reduced by the photocatalyst in its reduced state and then protonated to afford the final C-C coupled product. This dual catalytic system enables the efficient formation of C-C bonds under redox-neutral conditions.
Uncatalyzed and Metal-Free Approaches to C-C Bond Formation
While many transformations involving boronic acids rely on transition metal or photoredox catalysis, there is growing interest in developing uncatalyzed and metal-free alternatives. One such approach involves the reaction of boronic acids with highly reactive intermediates, such as 1,3-dipoles.
A notable example is the coupling of arylboronic acids with nitrile imines, which can be generated in situ from precursors like hydrazonyl chlorides or tetrazoles. The proposed mechanism for this metal-free C-C bond formation is analogous to a Petasis-Borono Mannich reaction. The 1,3-dipole (nitrile imine) coordinates to the boronic acid, forming a nucleophilic boronate complex. This coordination activates the boronic acid, facilitating the migration of the organic group from the boron atom to the electrophilic carbon of the dipole. This transfer results in the formation of a new C-C bond, yielding products such as aryl hydrazones. While this reactivity has been demonstrated for a range of arylboronic acids, the extension to benzylboronic acids like this compound remains a subject for further investigation. This strategy is significant as it avoids the cost and potential toxicity associated with metal catalysts, aligning with the principles of sustainable chemistry.
Applications of 3 Chlorophenyl Methyl Boronic Acid in Advanced Organic Synthesis
Construction of Carbon-Carbon Bonds in Complex Molecular Architectures
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. Benzylboronic acids and their derivatives, such as [(3-Chlorophenyl)methyl]boronic acid, are valuable precursors for constructing sterically hindered and structurally complex C(sp3)–C(sp3) and C(sp3)–C(sp2) bonds. chemrxiv.orgresearchgate.net These reactions are crucial for assembling the carbon skeletons of natural products, pharmaceuticals, and advanced materials. researchgate.net Methodologies like iterative cross-coupling, which rely on stable boronate synthons, have streamlined the synthesis of complex small molecules in a modular fashion, analogous to the biological synthesis of peptides and oligonucleotides. nih.govnih.gov
A key advantage of using chiral boronic esters derived from precursors like this compound is the ability to perform stereospecific transformations. bris.ac.ukrsc.org In these reactions, the configuration of a stereogenic center bearing the boron moiety is retained or inverted with high fidelity during the formation of a new bond. This control is critical in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is essential for a molecule's function.
Enantioenriched secondary and tertiary boronic esters are particularly valuable building blocks. bris.ac.uknih.gov They can participate in a variety of stereospecific reactions, including:
1,2-Metallate Rearrangements: Activation of the boronic ester with an organolithium or Grignard reagent forms a boronate complex. This intermediate can then react with an electrophile, triggering a 1,2-migration of the organic group from boron to an adjacent carbon, proceeding with retention of stereochemistry.
Cross-Coupling Reactions: Palladium- or nickel-catalyzed Suzuki-Miyaura couplings can forge C(sp3)–C(sp2) bonds. nih.gov The stereochemical outcome of these reactions can be either retention or inversion, depending on the specific ligands, substrates, and reaction conditions employed. acs.org For instance, the coupling of α-(acylamino)benzylboronic esters has been shown to proceed with inversion of configuration. acs.org
Iridium-Catalyzed Allylations: Recent advances have enabled the stereocontrolled cross-coupling of enantioenriched boronic esters with racemic partners, allowing for the synthesis of any possible stereoisomer of a product with adjacent chiral centers. nih.govacs.org
The table below summarizes key types of stereospecific reactions applicable to chiral boronic esters.
| Reaction Type | Coupling Partners | Catalyst/Reagent | Stereochemical Outcome | Ref. |
| Suzuki-Miyaura Coupling | Aryl Halides | Pd(dba)₂, XPhos, K₂CO₃ | Inversion | acs.org |
| Allylic Substitution | Allylic Carbonates | Iridium Catalyst, Phenyl Lithium | Inversion | acs.org |
| Coupling with N-Heterocycles | Lithiated Pyridines | Troc-Cl | Retention (via 1,2-migration) | acs.org |
| Boron-to-Zinc Transmetalation | Zinc Chloride | t-Butyllithium | Retention | nih.gov |
Boronic acids are recognized as essential building blocks in medicinal chemistry for generating chemical libraries and exploring structure-activity relationships. chemrxiv.orgnih.govchemrxiv.org The [(3-Chlorophenyl)methyl] group represents a specific structural motif that can be incorporated into larger, more complex molecules to modulate their biological activity. The development of robust C(sp3)–C(sp3) and C(sp3)–C(sp2) cross-coupling methods has expanded the accessibility of three-dimensional, C(sp3)-rich molecules, which are of increasing importance in drug discovery. chemrxiv.orgnih.gov
The iterative cross-coupling (ICC) of bifunctional building blocks, often employing stable MIDA boronates, provides a powerful platform for the systematic synthesis of diverse small molecules, including natural products and their derivatives. researchgate.netnih.govbldpharm.com This modular approach simplifies the retrosynthetic analysis and construction of complex targets. organic-chemistry.org The synthesis of peptidyl boronates and various boron-containing heterocycles, such as benzoxaboroles, highlights the broad utility of boronic acid derivatives in creating compounds with antibacterial, antifungal, and other therapeutic properties. nih.gov
| Scaffold/Molecule Type | Synthetic Utility of Boronic Acid | Potential Application | Ref. |
| Diarylalkanes | C(sp3)–C(sp2) cross-coupling of benzylboronates. | CNS agents, enzyme inhibitors | acs.org |
| Peptidyl Boronic Acids | Incorporation of α- or β-aminoboronic acid synthons. | Protease inhibitors, antibacterial agents | nih.gov |
| C(sp3)-rich Scaffolds | Iterative cross-coupling of alkyl MIDA boronates. | Drug discovery, materials science | chemrxiv.orgnih.gov |
| Polyene Natural Products | Modular assembly via iterative cross-coupling. | Antifungal agents (e.g., Amphotericin B derivatives) | nih.gov |
Functionalization and Derivatization of this compound
Beyond its direct use in C-C bond formation, this compound can be derivatized to enhance its stability, modify its reactivity, or undergo further transformations at the carbon-boron bond.
Free boronic acids, particularly benzylboronic acids, can be prone to decomposition via pathways like protodeboronation. To overcome this, they are frequently converted into more stable derivatives. nih.gov Boronic esters, formed by condensation with diols, are the most common stable form.
Pinacol (B44631) Esters: Reaction with pinacol is a standard method to produce stable, crystalline, and readily purifiable boronic esters. rsc.orgescholarship.orgorgsyn.org These are widely used in a vast range of synthetic transformations.
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reagents and silica gel chromatography. nih.govbldpharm.com Their stability allows for multi-step synthesis on the building block before the final cross-coupling. researchgate.net The boronic acid can be unmasked under mild aqueous basic conditions for subsequent reaction. bldpharm.com
Other Derivatives: Other diols or aminoalcohols can be used to tune the stability and reactivity of the boron species for specific applications.
| Boron Species | Key Features | Primary Use | Ref. |
| Boronic Acid | Lewis acidic, prone to dehydration and protodeboronation. | Direct use in some couplings, precursor to esters. | nih.gov |
| Pinacol Boronate | Crystalline, stable to air and moisture, chromatographable. | General purpose C-C and C-X bond formations. | organic-chemistry.org |
| MIDA Boronate | Exceptionally stable crystalline solid, stable to many reagents. | Iterative cross-coupling and automated synthesis. | nih.govnih.gov |
The C(sp3)–B bond in derivatives of this compound is highly versatile and can be stereospecifically transformed into a variety of other chemical bonds. bris.ac.ukrsc.org This allows the boron moiety to act as a functional group handle that can be converted into numerous other functionalities at a late stage of a synthesis.
Csp3–C Bond Formation: As discussed in section 4.1, this is the most prominent application, including Suzuki-Miyaura couplings with C(sp2) partners (aryl/vinyl halides) and 1,2-metallate rearrangements to form new C(sp3)–C(sp3) bonds. nih.govorganic-chemistry.org
Csp3–O Bond Formation (Oxidation): The C–B bond can be smoothly oxidized to a C–O bond, typically using reagents like sodium perborate or hydrogen peroxide under basic conditions. This provides a reliable method to synthesize the corresponding alcohol, [(3-Chlorophenyl)methyl]methanol.
Csp3–N Bond Formation (Amination): The C–B bond can be converted to a C–N bond using various amination protocols, providing access to primary, secondary, or tertiary amines.
Csp3–X Bond Formation (Halogenation): Reaction with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can convert the C–B bond into a C–Br or C–I bond, respectively.
Geminal difunctionalization involves the formation of two new bonds at the same carbon atom. Strategies involving benzylboronic acids can provide access to complex, highly substituted intermediates. One such strategy is the transition-metal-free cross-coupling between benzylic sulfonylhydrazones and alkyl boronic acids. organic-chemistry.org This reaction proceeds through the in-situ formation of a diazo intermediate from the sulfonylhydrazone. organic-chemistry.org The diazo compound then reacts with the boronic acid, leading to a 1,2-migration and subsequent protodeboronation to form a new C(sp3)–C(sp3) bond. organic-chemistry.org This method allows for the coupling of sterically hindered fragments and demonstrates the utility of boronic acids in complex bond constructions. organic-chemistry.orgresearchgate.net
Cascade and Multicomponent Reactions Utilizing this compound
Following a comprehensive review of available scientific literature and chemical databases, there is no specific research data detailing the application of this compound in cascade or multicomponent reactions. While boronic acids, in general, are pivotal reagents in such transformations, the specific utility of the this compound variant in these complex, one-pot synthetic strategies has not been reported in peer-reviewed studies or patents.
Intramolecular Cyclization Pathways (e.g., Pyrrolidine Synthesis via C-C/C-N Cascade)
There is no available research in the public domain that describes the use of this compound as a reactant or catalyst in intramolecular cyclization pathways. Specifically, its involvement in cascade reactions to form heterocyclic structures like pyrrolidines through combined C-C and C-N bond-forming steps has not been documented. Research on pyrrolidine synthesis often involves other classes of boronic acids, but specific examples and detailed findings for the [(3-Chlorophenyl)methyl] derivative are absent from the current body of scientific knowledge.
Domino Reactions and One-Pot Syntheses
The application of this compound in domino reactions or other one-pot syntheses is not described in the existing chemical literature. Domino reactions, which involve a sequence of transformations where each subsequent reaction is triggered by the functionality formed in the previous step, represent a significant area of organic synthesis. However, studies detailing the participation of this compound in such efficient synthetic sequences could not be identified. Consequently, there are no research findings or data tables to present on this topic.
Mechanistic and Computational Studies on 3 Chlorophenyl Methyl Boronic Acid Reactivity
Elucidation of Reaction Intermediates and Transition States
Computational chemistry, especially Density Functional Theory (DFT), has been instrumental in mapping the potential energy surfaces of reactions involving arylboronic acids. This allows for the characterization of transient species such as reaction intermediates and transition states.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For a reaction involving [(3-Chlorophenyl)methyl]boronic acid, the key transmetalation step, where the (3-chlorophenyl)methyl group is transferred from boron to palladium, proceeds through a transition state that has been computationally modeled for similar systems. These models often reveal a cyclic structure involving the palladium center, the oxygen atoms of the boronic acid (or a boronate ester), and the boron atom. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation. organic-chemistry.org
Recent studies on the Suzuki-Miyaura coupling of benzylic substrates have further illuminated the nature of the intermediates. For instance, in the coupling of benzylic carbonates with arylboronic acids, a proposed mechanism involves the formation of a palladium complex intermediate after the cleavage of the benzylic C-O bond. This intermediate then undergoes transmetalation with the boronic acid. nih.gov DFT calculations have been employed to investigate the mechanism of related cross-coupling reactions, identifying key intermediates and transition states that are often square-planar palladium(II) complexes. researchgate.net
Boronic acid transition state inhibitors (BATSIs) have been studied for their ability to inhibit serine β-lactamases. Structural analysis of these inhibitors reveals that the boronic acid moiety forms a tetrahedral intermediate that mimics the transition state of the hydrolysis reaction. nih.gov This provides insight into the geometry that boron can adopt during a reaction, which is relevant to understanding the transition states in other reactions of boronic acids.
Theoretical Investigations into the Role of the Boron Moiety in Carbon Radical Stabilization
The stability of radical intermediates is a critical factor in many organic reactions. Theoretical calculations have been used to quantify the effect of various substituents on radical stability, often expressed as the Radical Stabilization Energy (RSE). The RSE is typically calculated as the difference in bond dissociation energy (BDE) between a reference C-H bond (e.g., in methane) and the C-H bond that forms the radical of interest. mq.edu.au
Computational studies have shown that a boronate group can stabilize an adjacent carbon-centered radical. DFT calculations have estimated the RSE provided by a single boronate group to be approximately 6.7 kcal/mol, which is comparable to the stabilization afforded by a carbonyl group. researchgate.net This stabilization arises from the delocalization of the radical's spin density into the vacant p-orbital of the boron atom. For a [(3-chlorophenyl)methyl] radical, the primary stabilization comes from resonance delocalization into the phenyl ring. The additional stabilization from the boronic acid moiety would be a significant factor in reactions proceeding through a radical pathway.
The benzyl (B1604629) radical itself is stabilized by resonance, with a calculated stabilization energy of about 12.5 kcal/mol. masterorganicchemistry.com Theoretical studies on substituted benzyl radicals have explored the effects of conjugation and hyperconjugation on their stability. nih.gov The presence of the boronic acid group at the benzylic position introduces an additional element of electronic interaction that can influence the stability of a radical intermediate.
| Substituent | Radical Stabilization Energy (RSE) (kcal/mol) |
| Phenyl | ~12.5 |
| Vinyl | ~15.7 |
| Boronate group | ~6.7 |
This table presents calculated RSE values for different substituents, providing a comparative view of their stabilizing effects on an adjacent radical center. researchgate.netmasterorganicchemistry.com
Quantum Chemical Modeling and Computational Chemistry Applications
Quantum chemical modeling is a powerful tool for gaining a deeper understanding of chemical reactivity. By simulating molecular structures and reaction pathways, it provides insights that are often difficult to obtain through experimental methods alone.
DFT is a widely used computational method to investigate the mechanisms of organic reactions. It has been successfully applied to model the reaction pathways of various transformations involving boronic acids. For example, DFT calculations have been used to propose a hydride oxidation mechanism for the reductive coupling between benzyl halides and pinacolborane. organic-chemistry.org
In the context of Suzuki-Miyaura reactions, DFT studies have been instrumental in elucidating the catalytic cycle, including the activation of the boronic acid by a base and the details of the transmetalation step. organic-chemistry.orgresearchgate.net These calculations can help to predict the feasibility of a proposed reaction pathway by determining the activation energies of the transition states and the energies of the intermediates. For reactions involving this compound, DFT could be used to model the entire catalytic cycle of a cross-coupling reaction, providing a detailed energy profile.
Furthermore, DFT has been used to study the base-mediated C-B bond activation of benzylic boronates. These studies have shown that a strong base can lead to the deborylation of benzylic boronates to form benzyl potassium species, which can then react as nucleophiles. rsc.org
Computational methods are invaluable for understanding and predicting the selectivity of chemical reactions. For reactions involving this compound, these models can explain why a reaction favors a particular regio- or stereoisomer.
For instance, in the homologation of boronic acids with N-sulfonylhydrazones to form substituted benzylboronates, the reaction conditions are crucial to prevent the protodeboronation of the unstable benzylboronic acid intermediate. nih.gov Computational modeling could shed light on the relative rates of these competing pathways.
Transition state analysis using DFT can provide a rationale for the observed enantioselectivity in catalyzed reactions. By comparing the energies of the transition states leading to different stereoisomers, the preferred pathway can be identified. rsc.org While specific studies on the stereoselectivity of reactions involving this compound are not prevalent, the principles derived from computational studies on other systems are applicable.
Kinetic and Thermodynamic Aspects of Transformations Involving Arylmethylboronic Acids
The kinetics and thermodynamics of a reaction provide crucial information about its rate and the position of its equilibrium. For reactions involving arylmethylboronic acids, these parameters can be determined both experimentally and computationally.
Kinetic studies of Suzuki-Miyaura cross-coupling reactions have provided insights into the rate-determining step. In the coupling of benzylic chlorides with arylboronic acids, the oxidative addition to the palladium complex appears to be the rate-determining step, as these reactions are much slower than those with benzylic bromides. lookchem.com The nature of the phosphine (B1218219) ligand and the reaction conditions, such as the base and solvent, can significantly affect the reaction rate. researchgate.net
Thermodynamic data, such as reaction enthalpies and Gibbs free energies, can be calculated using computational methods. These calculations can predict whether a reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions. For a hypothetical reaction of this compound, computational thermodynamics could be used to assess the feasibility of different reaction pathways and to predict the product distribution at equilibrium.
Below is a table summarizing kinetic data for a related Suzuki-Miyaura reaction, illustrating the type of information that can be obtained from such studies.
| Benzyl Halide | Arylboronic Acid | Catalyst Loading (%) | TON (Turnover Number) |
| Benzyl chloride | Phenylboronic acid | 0.01 | 470 |
| 4-Methylbenzyl chloride | Phenylboronic acid | 0.01 | 450 |
| 4-Chlorobenzyl chloride | Phenylboronic acid | 0.01 | 430 |
This table presents selected kinetic data for the Suzuki cross-coupling reaction of benzylic chlorides with phenylboronic acid, catalyzed by a tetraphosphine/palladium system. The Turnover Number (TON) reflects the efficiency of the catalyst. lookchem.com
Emerging Frontiers and Future Perspectives in the Chemistry of 3 Chlorophenyl Methyl Boronic Acid
Development of Continuous Flow Synthesis Methodologies for Arylmethylboronic Acids and Their Transformations
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and facile scalability. researchgate.net The synthesis of boronic acids, which often involves highly reactive organometallic intermediates and cryogenic conditions, is particularly well-suited for this technology.
Recent developments have demonstrated the use of simple, scalable continuous flow setups for organolithium chemistry, enabling the synthesis of various boronic acids with remarkable efficiency. organic-chemistry.orgnih.gov These systems can achieve reaction times of less than a second and throughputs as high as 60 grams per hour, combining the principles of "Flash Chemistry" with high production capacity. organic-chemistry.org The methodology typically involves a halogen-lithium exchange followed by quenching with a boron electrophile, a pathway directly applicable to the synthesis of arylboronic acids. organic-chemistry.orgresearchgate.net
While specific reports on the continuous flow synthesis of [(3-Chlorophenyl)methyl]boronic acid are nascent, the established protocols for related arylboronic acids provide a clear roadmap. The use of multi-jet oscillating disk (MJOD) reactors operating at cryogenic temperatures has been successfully applied to a two-step telescoped process for producing various phenylboronic acids from the corresponding phenylbromides. researchgate.net This approach significantly shortens residence times compared to batch operations and has been optimized for kilogram-scale production per day. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Boronic Acids
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |
| Temperature Control | Difficult, potential for hotspots | Precise and efficient researchgate.net |
| Safety | Handling of large volumes of pyrophoric reagents | Small reactor volumes, improved containment researchgate.net |
| Scalability | Challenging, requires redevelopment | Facile, via numbering-up or longer run times organic-chemistry.org |
| Throughput | Limited by vessel size | High (e.g., ~60 g/h) organic-chemistry.org |
The implementation of these flow methodologies promises to make this compound and its derivatives more accessible and cost-effective, thereby accelerating research into their applications.
Design and Implementation of Novel Catalytic Systems
The reactivity of this compound is primarily harnessed through transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govrsc.org Future advancements in this area are focused on the design of novel catalytic systems that offer higher efficiency, broader substrate scope, and the ability to operate under milder conditions.
Research into the transmetalation step, a crucial part of the Suzuki-Miyaura catalytic cycle, has provided mechanistic insights that inform catalyst design. rsc.org Studies have explored a range of late transition metals beyond palladium, including rhodium, iron, cobalt, platinum, and gold, for catalyzing reactions of boronic acids. rsc.org For instance, rhodium(I)-OH complexes are relevant to the catalytic addition of arylboronic acids to enones and aldehydes. rsc.org
Furthermore, new ligand designs are pivotal. N-heterocyclic carbenes (NHCs) have been investigated as precursors for rhodium and palladium complexes used in the addition of arylboronic acids to aldehydes and in cross-coupling reactions. researchgate.netresearchgate.net The development of catalysts that are stable, readily available, and effective at low loadings (e.g., 0.01 mol%) is a key objective. researchgate.net For challenging substrates, such as aryl chlorides, specialized ligand systems like RuPhos are employed to achieve high yields. nih.gov The design of organoboron compounds themselves as catalysts is also an emerging field, with functionalized boronic acids being developed to promote reactions like direct dehydrative amidation. nih.gov
Expansion of Reaction Scope and Substrate Generality for Diverse Applications
This compound is a valuable building block for creating C(sp³)–C(sp²) bonds. Expanding the scope of reactions in which it can participate is crucial for its widespread adoption. The Suzuki-Miyaura reaction remains a cornerstone, and ongoing research seeks to couple arylmethylboronic acids with an ever-wider array of partners, including challenging heterocyclic halides. nih.govbeilstein-journals.org
Beyond traditional cross-coupling, this compound and its parent compound, 3-chlorophenylboronic acid, are employed in a variety of other transformations. These include:
1,4-Conjugate Additions: Reacting with ethenesulfonamides to generate arylethanesulfonamides. chemicalbook.com
Acylative Cross-Coupling: Participating in reactions with acyl chlorides or anhydrides to produce ketones, a superior alternative to classical Friedel-Crafts acylation. researchgate.net
Synthesis of Heterocycles: Acting as a key reactant in the synthesis of complex molecules, including inhibitors of enzymes like phosphodiesterase 4 (PDE4). chemicalbook.com
The functional group tolerance of modern catalytic systems allows for the presence of the chloro-substituent on the phenyl ring, which can be retained or used as a handle for subsequent orthogonal transformations. The development of general and robust conditions for coupling heteroaryltrifluoroborates, which show enhanced stability compared to some boronic acids, further broadens the potential applications. nih.gov
Table 2: Selected Applications and Reaction Types for (3-Chlorophenyl)boronic Acid Derivatives
| Reaction Type | Coupling Partner Example | Product Class | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Dibromotrifluoromethylbenzene | Biaryls | chemicalbook.com |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Heterobiaryls | nih.gov |
| 1,4-Conjugate Addition | Ethenesulfonamides | Arylethanesulfonamides | chemicalbook.com |
| Acylative Coupling | Carboxylic Anhydrides | Biarylketones | chemicalbook.comresearchgate.net |
| Cyanation | Potassium Cyanate | Aryl Nitriles | chemicalbook.com |
Synergistic Approaches: Combining Boron Chemistry with Other Transformative Methodologies
A particularly exciting frontier is the integration of boronic acid chemistry with other catalytic paradigms to achieve novel transformations. One of the most powerful combinations is synergistic photoredox and boronic acid catalysis. nih.govnih.gov This dual approach leverages the ability of boronic acids to act as Lewis acids or to form tetracoordinate boron species, which can modulate the reactivity of substrates within a photoredox cycle. nih.govnih.gov
A notable example is the development of a C(sp³)–C(sp²) coupling reaction between redox-active esters and styrene boronic acids. nih.gov In this process, the boronic acid plays a critical role in activating an N-hydroxyphthalimide (NHPI) ester towards electron transfer, enabling a unique polarity-mismatched radical addition. nih.gov This synergistic activation is essential for the reaction's success and demonstrates a sophisticated interplay between the two catalytic cycles.
This strategy has also been applied to the regio- and stereoselective alkylation of unprotected saccharides. nih.gov Here, a boronic acid catalyst forms a cyclic boronic diol ester with the saccharide. The subsequent formation of a tetracoordinate boron species with a free hydroxyl group is critical for directing a photoredox-mediated C-H alkylation. nih.gov Such synergistic approaches unlock reaction pathways that are inaccessible with either catalytic system alone and hold immense promise for the functionalization of complex molecules using this compound.
Future Research Directions in the Design of New Boronic Acid Derivatives with Tunable Reactivity or Selectivity
The future of this compound lies not only in new reactions but also in the rational design of new derivatives with tailored properties. The inherent Lewis acidity and the ability to form reversible covalent bonds with diols make boronic acids ideal building blocks for functional molecules and materials. nih.govresearcher.life
Key research directions include:
Stimuli-Responsive Systems: Designing boronic acid derivatives that respond to specific biological triggers like pH, reactive oxygen species (ROS), or glucose concentrations. researcher.life This is achieved by modifying the coordination sphere of the boron atom, leading to applications in drug delivery and diagnostics.
Enhanced Catalytic Activity: Creating new boronic acid-based organocatalysts with enhanced activity and selectivity. This involves incorporating functional groups that can participate in catalysis through hydrogen bonding or other non-covalent interactions, as seen in bifunctional thiourea-boronic acid catalysts. nih.gov
Medicinal Chemistry Applications: Modifying the structure of this compound to create potent and selective enzyme inhibitors. Boronic acids are well-established pharmacophores found in approved drugs like Bortezomib. nih.govmdpi.com Future work could involve creating peptidic derivatives or other bioisosteres to target specific proteases or other enzymes.
Stable Precursors: Expanding the use of more stable boronic acid surrogates, such as boronic esters (e.g., pinacol (B44631) or MIDA esters) and organotrifluoroborates. nih.gov These derivatives often exhibit improved stability, handling characteristics, and, in some cases, unique reactivity, facilitating their use in complex synthetic sequences.
By rationally modifying the aryl backbone or the boronic acid moiety itself, researchers can fine-tune the steric and electronic properties of these compounds, unlocking new levels of reactivity and selectivity for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [(3-Chlorophenyl)methyl]boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed borylation of 3-chlorobenzyl halides (e.g., bromides or triflates) using bis(pinacolato)diboron (B₂pin₂) under palladium or nickel catalysis. Key parameters include:
- Catalyst system : Pd(dppf)Cl₂ or NiCl₂(dppe) in THF or dioxane .
- Temperature : 80–100°C for 12–24 hours to ensure complete conversion.
- Base : K₂CO₃ or Cs₂CO₃ to neutralize HX byproducts .
- Isolation : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from aqueous ethanol .
Q. How can researchers characterize this compound using mass spectrometry (MS), and what are common pitfalls?
- Methodological Answer :
- Sample Preparation : Derivatize with diols (e.g., 1,2-ethanediol) to form cyclic boronate esters, preventing boroxine trimerization during ionization .
- MS Techniques :
- MALDI-MS : Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix; avoid excessive laser energy to prevent decomposition .
- LC-MS/MS : Reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions for [M+H]⁺ ions (e.g., m/z 184 → 107 for boronate ester) .
- Validation : Quantify limits of detection (LOD < 0.1 ppm) via spike-recovery experiments in relevant matrices (e.g., pharmaceutical intermediates) .
Advanced Research Questions
Q. How does the chloro substituent on the benzyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Analysis :
- Electronic Effects : The electron-withdrawing Cl group reduces electron density at the boron center, enhancing transmetallation rates with Pd(0) catalysts. This accelerates coupling with aryl halides .
- Steric Effects : The 3-chloro substitution minimizes steric hindrance compared to ortho-substituted analogs, enabling coupling with bulky partners (e.g., 2-naphthyl halides) .
- Contradictions : While Cl typically deactivates aryl rings, the benzyl-boronic acid’s sp³ hybridization mitigates this, allowing coupling at 50–60°C with Pd(OAc)₂/XPhos .
Q. What strategies mitigate boroxine formation during analytical characterization or storage?
- Experimental Solutions :
- Derivatization : Treat with 2,3-butanediol (5 equiv) in methanol under reflux (2 h) to stabilize as boronate esters .
- Storage : Store as pinacol ester under N₂ at –20°C; regenerate free boronic acid via acidolysis (HCl/THF, 0°C) before use .
- In Situ Monitoring : Use ¹¹B NMR to detect boroxine peaks (δ ~18 ppm) versus free acid (δ ~30 ppm) .
Q. Can this compound be used in biomedical applications, such as tubulin inhibition?
- Biological Activity Insights :
- Structural Mimicry : Analogous to combretastatin A-4 derivatives, the boronic acid group may act as a bioisostere for hydroxyl groups, enhancing binding to β-tubulin’s colchicine site .
- Apoptosis Induction : In Jurkat cells, similar compounds (e.g., 13c) show IC₅₀ values <1 μM via caspase-3 activation, validated via flow cytometry .
- Limitations : Hydrolytic instability in physiological pH requires prodrug strategies (e.g., esterification) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
